6-Bromo-8-iodo-2-methylimidazo[1,2-a]pyridine
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Overview
Description
6-Bromo-8-iodo-2-methylimidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C8H6BrIN2 and its molecular weight is 336.958. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
6-Bromo-8-iodo-2-methylimidazo[1,2-a]pyridine serves as a key intermediate in the synthesis of various imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives. These derivatives have been synthesized through reactions with methyl aryl ketones and halogens, utilizing bromine to form bromo-substituted 2-arylimidazo[1,2-a]pyrimidines (Kochergin et al., 2013). Furthermore, a facile synthesis method involving [hydroxy(tosyloxy)iodo]benzene mediated the synthesis of these derivatives, highlighting the versatility of halogenation reactions in modifying the chemical structure for potential biological applications (Aggarwal & Sumran, 2006).
Molecular Docking and Biological Activity
The potential of 6-bromo-imidazo[4,5-b]pyridine derivatives as tyrosyl-tRNA synthetase inhibitors was explored through synthesis, structure elucidation, and molecular docking studies. This research demonstrates the compound's application in drug discovery, particularly in identifying inhibitors against specific bacterial enzymes (Jabri et al., 2023). The study emphasizes the significance of structural modifications in enhancing the binding affinity of compounds to target proteins.
Green Chemistry Approaches
Ionic liquid-promoted one-pot synthesis showcases an environmentally friendly approach to synthesizing 3-aminoimidazo[1,2-a]pyridines, emphasizing the role of green chemistry in the development of heterocyclic chemistry (Shaabani et al., 2006). This method not only simplifies the synthesis process but also aligns with sustainable practices by allowing for the reuse of the ionic liquid.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, the core structure of 6-Bromo-8-iodo-2-methylimidazo[1,2-a]pyridine, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . .
Mode of Action
Imidazo[1,2-a]pyridine analogues have been noted for their significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be functionalized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
Result of Action
It’s worth noting that certain imidazo[1,2-a]pyridine analogues have shown significant activity against mdr-tb and xdr-tb .
Properties
IUPAC Name |
6-bromo-8-iodo-2-methylimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrIN2/c1-5-3-12-4-6(9)2-7(10)8(12)11-5/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPQJTYRQYARJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(C=C(C2=N1)I)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrIN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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